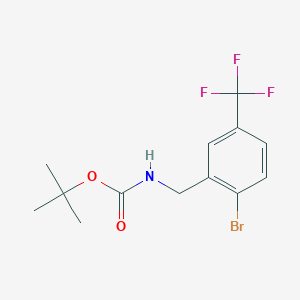
(2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester
説明
科学的研究の応用
Chemical Synthesis and Characterization
The compound, (2-Bromo-5-trifluoromethylbenzyl)-carbamic acid tert-butyl ester, serves as a crucial intermediate in the synthesis of various organic compounds. Its applications are vast in the field of organic synthesis, where it is used for the preparation of a wide range of chemicals due to its reactive functional groups. For instance, the compound has been utilized in the synthesis of oxazolidinones, serving as chiral auxiliaries in asymmetric synthesis. The study by Brenner et al. (2003) elaborates on the preparation of oxazolidinones using similar carbamic acid esters, highlighting the importance of such compounds in creating chiral centers which are pivotal in the development of pharmaceuticals and agrochemicals (Brenner, Vecchia, Leutert, & Seebach, 2003).
Ligand Design for Biological Applications
The versatility of this compound extends to the development of novel ligands for biological applications. Charbonnière, Weibel, and Ziessel (2002) demonstrated the transformation of similar bromo compounds to esters and acids, facilitating the attachment of bioactive molecules for potential labeling in biological studies. This method underscores the compound's role in creating preorganized ligands that can be further functionalized for targeting specific biological pathways, offering pathways for novel diagnostics and therapeutic agents (Charbonnière, Weibel, & Ziessel, 2002).
Material Science and Nanotechnology
In material science, compounds like this compound find applications in the synthesis of novel materials. Their functional groups are instrumental in creating polymers and nanomaterials with specific properties. These materials can be used in a variety of applications, from electronics to coatings, highlighting the compound's versatility beyond biological and chemical synthesis.
Environmental Science Applications
Furthermore, research into similar compounds has explored their utility in environmental science, particularly in the development of agents for pest control. Wimmer et al. (2007) investigated ester derivatives for their potential application in insect pest control, showcasing the broader environmental applications of such chemical compounds. This research indicates the potential of this compound analogs in creating environmentally friendly pest control solutions (Wimmer, Floro, Zarevúcká, Wimmerová, Sello, & Orsini, 2007).
作用機序
The mechanism of action of this compound is not specified in the available resources. It’s likely that its mechanism of action would depend on the specific context of its use in a given research study.
特性
IUPAC Name |
tert-butyl N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-6-9(13(15,16)17)4-5-10(8)14/h4-6H,7H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUULIMCKQWSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)
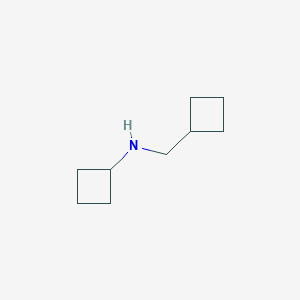
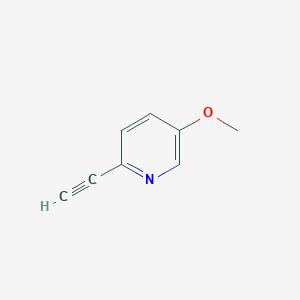

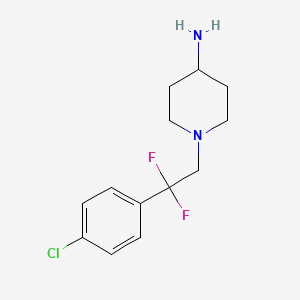
![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)

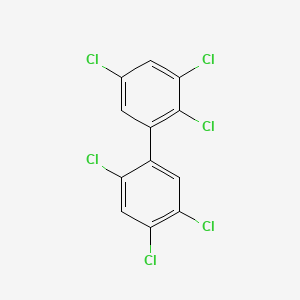
![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)